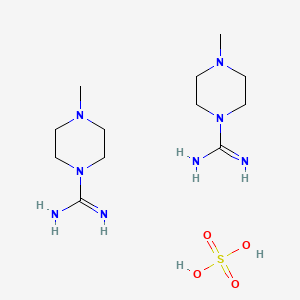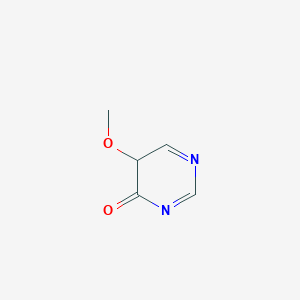
N-(4-methylcyclohexyl)pyridin-2-amine
Descripción general
Descripción
“N-(4-methylcyclohexyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridin-2-amine group attached to a 4-methylcyclohexyl group . The SMILES string representation of the molecule isC1(NCC2CCCCC2)=NC=CC=C1 . Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.030±0.06 g/cm3 and a predicted boiling point of 313.7±15.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Application
Heterocyclic compounds, particularly those involving pyridine structures, play a critical role in various fields of chemistry and medicine due to their versatile synthetic intermediates and biological significance. The review by Li et al. (2019) emphasizes the utility of heterocyclic N-oxide derivatives, including pyridine and indazole, in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, highlighting their potential in drug development with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Catalysis and Organic Reactions
Copper catalyst systems that facilitate C-N bond-forming cross-coupling reactions are vital in organic synthesis, involving aromatic, heterocyclic, and aliphatic amines. Kantam et al. (2013) discuss the development of recyclable copper-mediated systems for such reactions, which could theoretically include derivatives of N-(4-methylcyclohexyl)pyridin-2-amine, thus underscoring the compound's potential relevance in synthetic chemistry (Kantam et al., 2013).
Medicinal Chemistry and Drug Development
The broad spectrum of biological activities attributed to pyridine derivatives, as outlined by Abu-Taweel et al. (2022), includes antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, and, notably, anticancer properties. This review showcases the high potential for pyridine-based compounds in medicinal applications, suggesting that this compound may also hold significant promise in this area (Abu-Taweel et al., 2022).
Advanced Material Development
The versatility of heterocyclic compounds extends to the development of advanced materials. For example, xylan derivatives have been explored for their application potential in creating new biopolymer ethers and esters with specific properties, indicating that similarly structured compounds like this compound could be relevant in material science for the development of innovative materials with tailored functionalities (Petzold-Welcke et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds like “N-(4-methylcyclohexyl)pyridin-2-amine” often target proteins or enzymes in the body. For example, aminopyrimidines, which have a similar structure, have been found to inhibit the serine/threonine protein kinase PLK4 , a master regulator of centriole duplication significant for maintaining genome integrity .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the target is a kinase like PLK4, the compound could affect pathways related to cell division and growth .
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h2-4,9-11H,5-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSIAPLWMGWKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




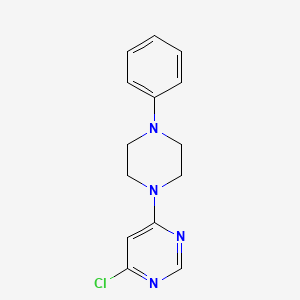
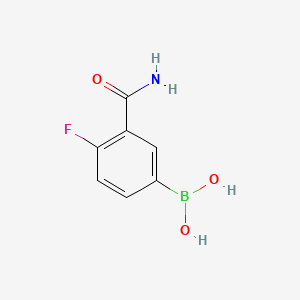

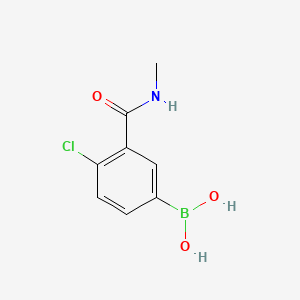
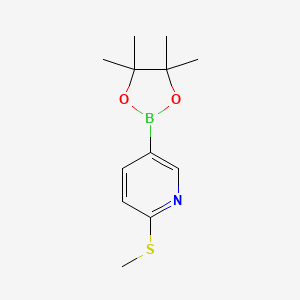
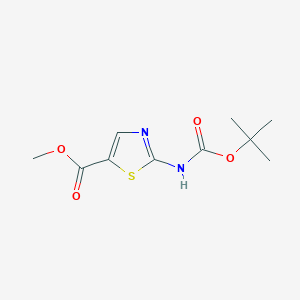
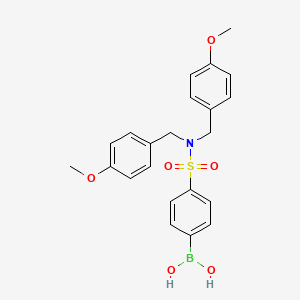
![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)
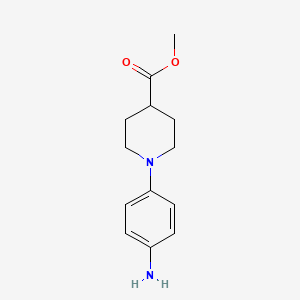
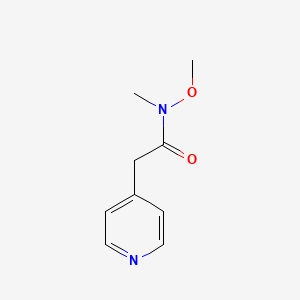
![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)
